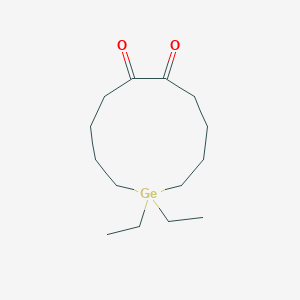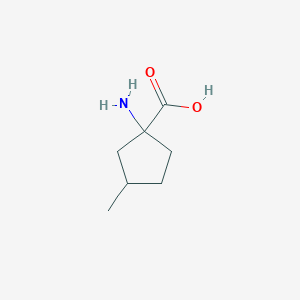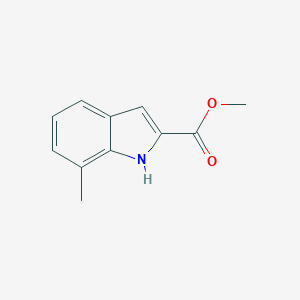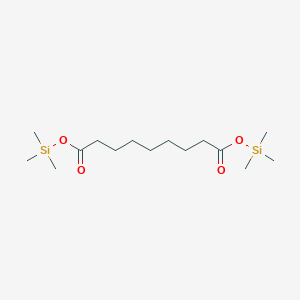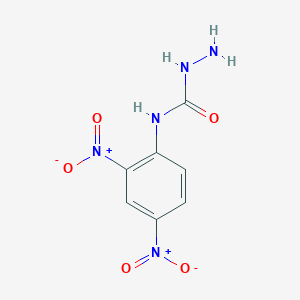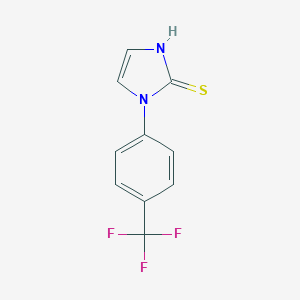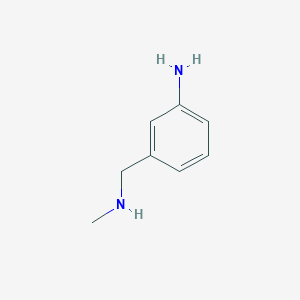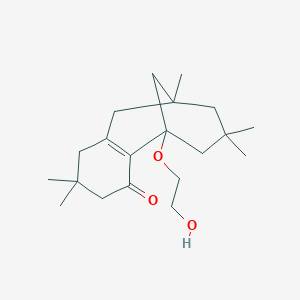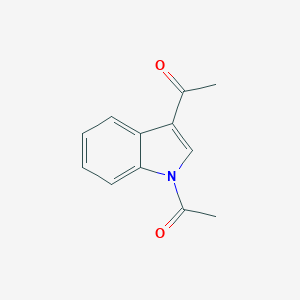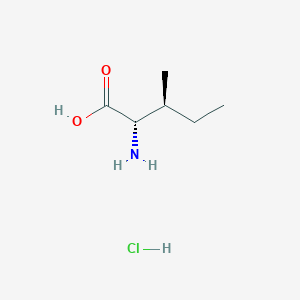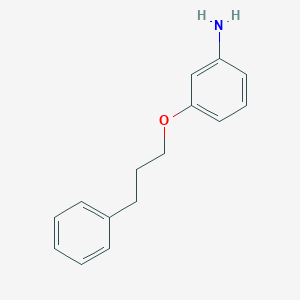
3-(3-苯基丙氧基)苯胺
描述
“3-(3-Phenylpropoxy)aniline” is an organic compound . It is also known as "4-(3-Phenylpropoxy)aniline" . The compound has a molecular formula of C15H17NO .
Molecular Structure Analysis
The molecular structure of “3-(3-Phenylpropoxy)aniline” consists of an aniline (phenylamine) group attached to a phenylpropoxy group . The molecular weight is 227.302 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Phenylpropoxy)aniline” include a molecular weight of 227.31 and a density of 1.085g/cm3 . The boiling point is 404ºC at 760mmHg .科学研究应用
苯酚和苯胺化合物的催化氧化Fe(3)O(4)磁性纳米颗粒(MNPs)已被用于从水溶液中去除苯酚和苯胺,展示了3-(3-苯基丙氧基)苯胺在环境修复应用中的潜力。这些纳米颗粒在各种条件下展现出优秀的催化能力,以消除取代苯酚和苯胺化合物 (Zhang et al., 2009)。
腐蚀抑制化合物(NE)-N-(噻吩-3-基甲亚甲基)-4-({4-[(E)-(噻吩-2-基甲亚甲基)氨基]苯基}甲基)苯胺(L)显示出作为轻钢在酸性环境中的腐蚀抑制剂的潜力。这项研究表明了苯胺衍生物在防护涂层和工业应用中的实用性 (Daoud et al., 2014)。
金属-苯胺配合物的电子态和结合位点对于理解金属和苯胺衍生物之间相互作用的研究至关重要,尤其是对于群3金属-苯胺配合物的结合位点和电子态。这项研究对材料科学和分子电子学应用具有相关性 (Kumari et al., 2013)。
光物理学和电致发光苯胺衍生物,如N,N-二(6-苯基吡啶-2-基)苯胺,被用于开发发光铂配合物。这些配合物在有机发光二极管(OLEDs)中具有应用,并可能对新型电致发光材料的开发具有相关性 (Vezzu et al., 2010)。
化学中的光催化转化使用硫化镉量子点(CdS QDs)光催化还原硝基苯为苯胺代表了化学合成中的创新方法,突显了苯胺衍生物在先进光催化过程中的作用 (Jensen et al., 2016)。
安全和危害
Aniline, a component of “3-(3-Phenylpropoxy)aniline”, is considered hazardous. It can cause serious eye irritation, skin sensitization, genetic defects, and organ damage through prolonged or repeated exposure . Specific safety and hazard information for “3-(3-Phenylpropoxy)aniline” is not available in the search results.
属性
IUPAC Name |
3-(3-phenylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-4,6-7,9-10,12H,5,8,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHOYGXEORYNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90330181 | |
| Record name | 3-(3-phenylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropoxy)aniline | |
CAS RN |
17823-87-9 | |
| Record name | 3-(3-phenylpropoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90330181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




